1-(2,3-Difluorophenyl)cyclopropanemethanamine
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Overview
Description
1-(2,3-Difluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.2 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a methanamine group, with two fluorine atoms substituted at the 2 and 3 positions of the phenyl ring . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)cyclopropanemethanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amination: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where an amine is introduced to the cyclopropane ring.
Fluorination: The final step involves the selective fluorination of the phenyl ring at the 2 and 3 positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclopropanemethanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances its binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
1-(2,3-Difluorophenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)cyclopropanemethanamine: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.
1-(2,3-Dichlorophenyl)cyclopropanemethanamine: Chlorine atoms instead of fluorine, resulting in different reactivity and applications.
1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid: Carboxylic acid group instead of methanamine, used in different chemical reactions and applications.
Properties
IUPAC Name |
[1-(2,3-difluorophenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDKYUCQLHXXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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